Einecs 265-849-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzène, dérivés C10-13-alkyles , est un composé chimique figurant à l'inventaire européen des substances chimiques commerciales existantes (EINECS). Ce composé est un mélange d'alkylbenzènes dont les chaînes alkyles comportent de 10 à 13 atomes de carbone. Il est couramment utilisé dans diverses applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des dérivés C10-13-alkyles du benzène implique généralement l'alkylation du benzène avec des oléfines (alcènes) contenant de 10 à 13 atomes de carbone. Cette réaction est généralement effectuée en présence d'un catalyseur, tel que le chlorure d'aluminium (AlCl3) ou l'acide fluorhydrique (HF), à des températures et des pressions contrôlées. La réaction peut être représentée comme suit :

C6H6+R-CH=CH2→C6H5R

où ( \text{R} ) représente le groupe alkyle contenant de 10 à 13 atomes de carbone.

Méthodes de production industrielles

En milieu industriel, la production de dérivés C10-13-alkyles du benzène est réalisée dans des réacteurs de grande capacité. Le procédé consiste à alimenter en continu le réacteur en benzène et en oléfine, ainsi qu'en catalyseur. Le mélange réactionnel est ensuite soumis à une distillation pour séparer les alkylbenzènes désirés du benzène non réagi et des autres sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

Les dérivés C10-13-alkyles du benzène peuvent subir diverses réactions chimiques, notamment :

Oxydation : Les chaînes latérales alkyles peuvent être oxydées pour former les acides carboxyliques correspondants.

Réduction : Le cycle aromatique peut être hydrogéné pour former des dérivés cyclohexaniques.

Substitution : Les atomes d'hydrogène du cycle benzénique peuvent être substitués par d'autres groupes fonctionnels, tels que les halogènes, les groupes nitro ou les groupes acide sulfonique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et l'acide chromique (H2CrO4).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur métallique, tel que le palladium (Pd) ou le platine (Pt), est couramment utilisé.

Substitution : L'halogénation peut être effectuée à l'aide de chlore (Cl2) ou de brome (Br2) en présence d'un catalyseur comme le fer (Fe).

Principaux produits formés

Oxydation : Acides alkylbenzoïques

Réduction : Dérivés cyclohexyliques

Substitution : Alkylbenzènes halogénés, nitroalkylbenzènes, alkylbenzènes sulfonés

Applications De Recherche Scientifique

Les dérivés C10-13-alkyles du benzène ont une large gamme d'applications en recherche scientifique et dans l'industrie :

Chimie : Utilisés comme intermédiaires dans la synthèse de tensioactifs, de détergents et de lubrifiants.

Biologie : Étudiés pour leurs effets potentiels sur les systèmes biologiques et leurs interactions avec les composants cellulaires.

Médecine : Enquête sur leur utilisation potentielle dans les systèmes d'administration de médicaments et comme précurseurs de composés pharmaceutiques.

Industrie : Utilisés dans la production de plastifiants, de résines et d'autres matériaux polymères.

Mécanisme d'action

Le mécanisme d'action des dérivés C10-13-alkyles du benzène implique leur interaction avec diverses cibles moléculaires et voies. Les chaînes latérales alkyles peuvent interagir avec les régions hydrophobes des protéines et des membranes cellulaires, affectant ainsi leur structure et leur fonction. De plus, le cycle aromatique peut participer à des interactions π-π avec d'autres composés aromatiques, influençant les voies biochimiques.

Mécanisme D'action

The mechanism of action of Benzene, C10-13-alkyl derivatives involves their interaction with various molecular targets and pathways. The alkyl side chains can interact with hydrophobic regions of proteins and cell membranes, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- Benzène, dérivés C8-10-alkyles

- Benzène, dérivés C12-15-alkyles

- Toluène, dérivés C7-9-alkyles

Unicité

Les dérivés C10-13-alkyles du benzène sont uniques en raison de leur longueur de chaîne alkyle spécifique, qui confère des propriétés physiques et chimiques distinctes. Ces propriétés les rendent particulièrement adaptés aux applications nécessitant des profils d'hydrophobicité et de réactivité spécifiques.

Propriétés

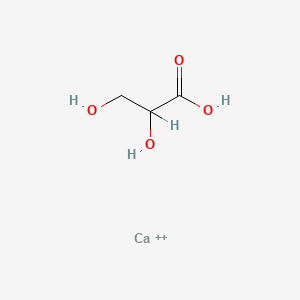

Numéro CAS |

65644-56-6 |

|---|---|

Formule moléculaire |

C3H6CaO4+2 |

Poids moléculaire |

146.16 g/mol |

Nom IUPAC |

calcium;2,3-dihydroxypropanoic acid |

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2 |

Clé InChI |

AWJNHTPICURSMP-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(=O)O)O)O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)